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These application notes provide a comprehensive overview of the surgical management of

unstable Weber C fibula fractures. The included protocols are based on current clinical

literature and are intended to inform researchers and professionals in the field of orthopedic

medicine and device development.

An unstable Weber C fracture, occurring above the ankle syndesmosis, represents a significant

challenge due to the inherent instability of the ankle mortise.[1] Surgical intervention is typically

required to restore anatomical alignment and joint stability, thereby minimizing the risk of long-

term complications such as post-traumatic osteoarthritis.[2][3] The primary goal of surgical

fixation is the anatomical reconstruction of the ankle mortise.[4]

Data Presentation
The following tables summarize quantitative data from clinical studies regarding outcomes and

complications associated with the surgical treatment of Weber C fibula fractures.

Table 1: Complication Rates Associated with Surgical Fixation of Ankle Fractures (Including

Weber C)
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Complication Reported Rate Notes

Overall Complications 26% - 36.0%
Includes a range of minor and

major complications.[5][6]

Poor Wound

Healing/Dehiscence
3.2% - 10%

Higher rates are associated

with more severe, open

fractures.[5][6]

Surgical Site Infection (SSI) Superficial: 1.3% - 10%

Overall SSI rates in the

literature vary from 1.4% to

13.0%.[3][6]

Deep: 3.4% - 6.8%

Malunion 2.4% - 7% [5][6]

Nonunion 3% [5]

Implant Breakage

(Syndesmotic Screw)
0.3% - 25%

Rate of screw fracture was

25% in one study.[6][7]

Reoperation ~21.7%

For various reasons including

hardware removal,

debridement, or arthrodesis.[6]

Table 2: Comparison of Syndesmotic Fixation Methods
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Outcome Measure
Syndesmotic
Screw (SS)

Suture-Button (SB)
Fixation

Key Findings

Malreduction ~18.2% (mean rate)

Lower risk of

malreduction reported

in several studies.[3]

[8]

No significant

difference in some

meta-analyses.[9]

Implant Removal 80% 13%

Significantly lower

rates of implant

removal for SB

fixation.[10]

Complications

(Overall)
Higher Lower

SB fixation showed a

statistically lower rate

of local irritation and

unplanned

reoperation.[9]

Functional Outcome

Scores (AOFAS,

OMAS)

Good Significantly Better

A meta-analysis

showed improved

AOFAS and OMAS

scores with SB

fixation.[9]

Experimental Protocols
Protocol 1: Standard Open Reduction and Internal
Fixation (ORIF)
This protocol describes the standard surgical procedure for an unstable Weber C fibula fracture

with associated syndesmotic injury.

1. Preoperative Planning:

Obtain anteroposterior (AP), lateral, and mortise view radiographs of the injured ankle.
A CT scan may be utilized for complex fractures to better visualize the fracture pattern and
for surgical planning.[2]
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Assess the patient's soft tissue condition. Surgery may be delayed to allow for swelling to
subside.

2. Patient Positioning and Anesthesia:

The patient is placed in the supine position on the operating table.[11]
A bump is placed under the ipsilateral hip to internally rotate the leg.[11]
General or spinal anesthesia is administered.
A tourniquet is applied to the proximal thigh.[11]

3. Surgical Approach:

If a medial malleolus fracture is present, it is typically addressed first to improve ankle
stability.[12]
A direct lateral or posterolateral approach is used for the fibular fracture. The incision for a
lateral approach should be placed more posteriorly to facilitate the potential insertion of a
syndesmotic screw.[11][12]

4. Fracture Reduction and Fixation:

Fibula:
The fibular fracture is exposed and anatomically reduced, ensuring restoration of length,
alignment, and rotation.
Fixation is achieved using a plate (e.g., one-third tubular plate, locking plate) and screws.
For oblique fractures, a lag screw may be placed followed by a neutralization plate.[11][13]
Medial Malleolus (if applicable):
The fracture is reduced and typically fixed with two partially threaded 4.0 mm cancellous
screws.[11]

5. Syndesmosis Assessment and Fixation:

After fixation of the bony fractures, the stability of the syndesmosis is assessed
intraoperatively using an external rotation stress test (Cotton test) under fluoroscopy.[12]
If instability is confirmed (widening of the tibiofibular clear space), syndesmotic fixation is
performed.
Screw Fixation: One or two 3.5 mm or 4.5 mm cortical screws are placed through the fibula
and into the tibia, engaging 3 or 4 cortices. The screws are typically inserted 2-5 cm proximal
to the ankle joint.[7][14]
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Suture-Button Fixation: A suture-button device is placed across the syndesmosis according
to the manufacturer's instructions. This provides dynamic fixation.[15]

6. Closure and Postoperative Management:

The surgical incisions are closed in layers.
The ankle is immobilized in a splint or cast.
A standard postoperative protocol is followed, which typically includes a period of non-
weight-bearing for approximately 6 weeks, followed by a gradual progression to full weight-
bearing.[16][17] Early range of motion exercises may be initiated once the wound is stable.
[17]

Protocol 2: Syndesmosis-Only Fixation
This protocol is a variation for specific Weber C fracture patterns where the fibular fracture is

expected to heal without direct fixation, provided the syndesmosis is stabilized.[4][14]

1. Preoperative Planning and Patient Positioning:

Same as Protocol 1. The key intraoperative requirement is that fibular length can be restored
without direct fixation.[4][14]

2. Surgical Procedure:

If a medial malleolar fracture is present, it is fixed first.[4]
A percutaneous or mini-open lateral incision is made over the distal tibiofibular joint.[13][14]
The syndesmosis is anatomically reduced under fluoroscopic guidance. A reduction clamp is
used to hold the reduction.[4][14]
Fixation is achieved with one or two syndesmotic screws (typically 3.5 mm cortical screws) or
a suture-button device, as described in Protocol 1.[4][14]

3. Closure and Postoperative Management:

The small incision is closed.
Postoperative management is similar to Protocol 1, with an initial non-weight-bearing period
of approximately 6 weeks.[2][14] The syndesmotic screw may be removed at 8-12 weeks,
after there is radiographic evidence of fibular fracture healing.[4][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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